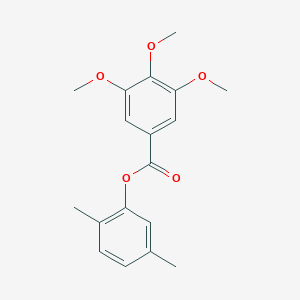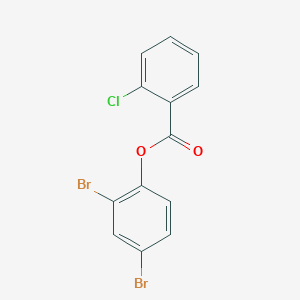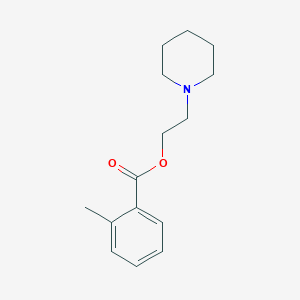
4,8-Dimethyl-6-phenylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-6-phenylazulene is a chemical compound that belongs to the class of azulenes. It is a yellowish-green colored liquid that has a characteristic odor. This chemical compound has been studied extensively due to its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-6-phenylazulene is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
4,8-Dimethyl-6-phenylazulene has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various cancer cell lines. In addition, it has been found to exhibit antioxidant activity, which may help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,8-Dimethyl-6-phenylazulene in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4,8-Dimethyl-6-phenylazulene. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the further investigation of its biological activities, particularly its potential use as a fluorescent probe in biological imaging. Additionally, there is potential for the development of new therapeutic agents based on the structure of 4,8-Dimethyl-6-phenylazulene.
Méthodes De Synthèse
The synthesis of 4,8-Dimethyl-6-phenylazulene can be achieved through a variety of methods. One of the most common methods involves the reaction of 1,2-dimethylbenzene with phenylacetylene in the presence of a catalyst. Another method involves the reaction of 4,8-dimethyl-6-phenylazulenone with a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
4,8-Dimethyl-6-phenylazulene has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Formule moléculaire |
C18H16 |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
4,8-dimethyl-6-phenylazulene |
InChI |
InChI=1S/C18H16/c1-13-11-16(15-7-4-3-5-8-15)12-14(2)18-10-6-9-17(13)18/h3-12H,1-2H3 |
Clé InChI |
VZINPMRSBOEDPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



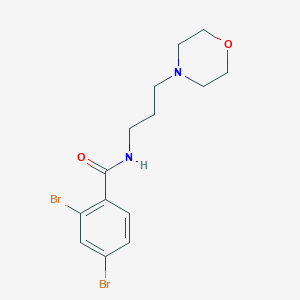
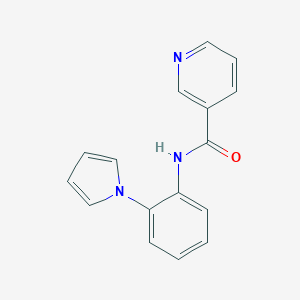


![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
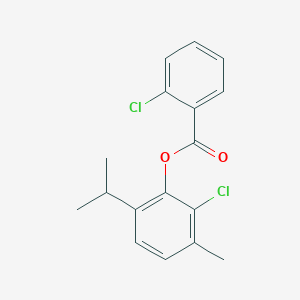
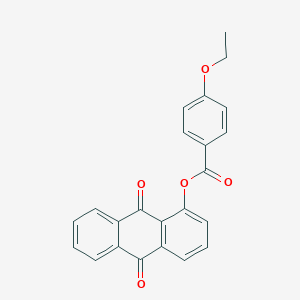
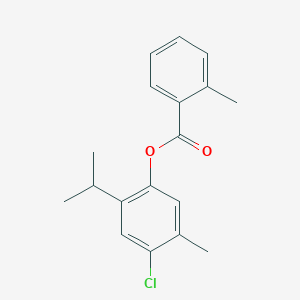
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)

